molecular formula C23H22N2O7S B3575507 3-(FURAN-2-AMIDO)PHENYL 4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZOATE

3-(FURAN-2-AMIDO)PHENYL 4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZOATE

Cat. No.: B3575507
M. Wt: 470.5 g/mol
InChI Key: YQXGWRJYSVZKFZ-UHFFFAOYSA-N
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Description

3-(FURAN-2-AMIDO)PHENYL 4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZOATE is a complex organic compound that features a furan ring, a phenyl group, a morpholine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-AMIDO)PHENYL 4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-amido phenyl intermediate, followed by the introduction of the morpholine-4-sulfonyl benzoate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-(FURAN-2-AMIDO)PHENYL 4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of nitro groups may produce corresponding amines.

Scientific Research Applications

3-(FURAN-2-AMIDO)PHENYL 4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(FURAN-2-AMIDO)PHENYL 4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with specific molecular targets. The furan ring and sulfonyl group are key functional groups that can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(FURAN-2-AMIDO)PHENYL 4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZOATE: shares similarities with other furan derivatives and sulfonyl-containing compounds.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-amine.

    Sulfonyl Compounds: Compounds like sulfonylureas and sulfonamides.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

[3-(furan-2-carbonylamino)phenyl] 4-methyl-3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7S/c1-16-7-8-17(14-21(16)33(28,29)25-9-12-30-13-10-25)23(27)32-19-5-2-4-18(15-19)24-22(26)20-6-3-11-31-20/h2-8,11,14-15H,9-10,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXGWRJYSVZKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC(=C2)NC(=O)C3=CC=CO3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(FURAN-2-AMIDO)PHENYL 4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZOATE

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